1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
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Overview
Description
Preparation Methods
Several synthetic routes have been explored for the preparation of this compound. These include:
Condensation: Imidazo[1,2-a]pyridin-1-ium can be synthesized through condensation reactions involving appropriate precursors.
Multicomponent Reactions: Multicomponent reactions provide efficient access to this scaffold.
Oxidative Coupling: Oxidative coupling reactions have been employed to construct the imidazo[1,2-a]pyridine ring system.
Tandem Reactions: Sequential reactions in a single step can lead to the desired product.
Aminooxygenation and Hydroamination Reactions: These strategies have also been utilized .
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring high purity.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl rings can be replaced. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Major products formed from these reactions depend on the specific reaction conditions and substituents present.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Investigating its potential therapeutic effects.
Industry: Its unique structure could be exploited for materials science or catalysis.
Mechanism of Action
The precise mechanism by which 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, researchers often compare this compound with related imidazo[1,2-a]pyridines to highlight its unique properties.
Remember that further investigation and experimental studies are essential to fully understand the compound’s potential and applications
Properties
Molecular Formula |
C21H24FN2O2+ |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C21H24FN2O2/c1-2-26-19-12-10-18(11-13-19)23-15-21(25,16-6-8-17(22)9-7-16)24-14-4-3-5-20(23)24/h6-13,25H,2-5,14-15H2,1H3/q+1 |
InChI Key |
PWFIPMZVDFKVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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